2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide
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Overview
Description
2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is a complex organic compound that features a thiophene ring and a quinazoline derivative. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. Quinazoline derivatives are known for their biological activities, making this compound of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide plays a significant role in biochemical reactions due to its unique structure. The thiophene ring is known to interact with various enzymes and proteins, potentially inhibiting or activating their functions . This compound may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, due to the electron-donating properties of the thiophene ring . Additionally, the trifluoromethyl group can enhance binding affinity to certain proteins, potentially leading to increased efficacy in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . It may modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function . For instance, it could downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby protecting cells from damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The thiophene ring may facilitate binding to active sites of enzymes, leading to inhibition or activation . Additionally, the trifluoromethyl group can enhance the compound’s stability and binding affinity, resulting in prolonged effects on gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . Its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit protective effects against oxidative stress and inflammation . At higher doses, it could potentially cause toxic effects, such as liver damage or gastrointestinal disturbances . Threshold effects have been observed, where the compound is beneficial up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can affect its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution can be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This distribution pattern can affect its localization and overall activity within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the mitochondria, where it can exert effects on mitochondrial function and oxidative stress responses . This localization can enhance the compound’s efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized via the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The quinazoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the thiophene and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the quinazoline ring can yield tetrahydroquinazoline derivatives .
Scientific Research Applications
2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
2-(thiophen-2-yl)-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}acetamide is unique due to the combination of the thiophene and quinazoline rings, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)16-12-5-1-2-6-13(12)22-14(23-16)7-8-21-15(24)10-11-4-3-9-25-11/h3-4,9H,1-2,5-8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFMUIDLKUCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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